Oxirane, (heptadecafluorooctyl)-
Description
"Oxirane, (heptadecafluorooctyl)-" is a fluorinated epoxide compound characterized by a three-membered oxirane (epoxide) ring substituted with a perfluorinated alkyl chain. Its systematic name reflects the heptadecafluorooctyl group (–C₈F₁₇), indicating 17 fluorine atoms replacing hydrogens in an octyl chain. This structure grants exceptional chemical inertness, thermal stability, and hydrophobic/oleophobic properties .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F17O/c11-3(12,2-1-28-2)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQHIAPIABYQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F17O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471973 | |
| Record name | (Heptadecafluorooctyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52835-16-2 | |
| Record name | (Heptadecafluorooctyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Intramolecular Cyclization: One common method for synthesizing oxiranes involves the intramolecular cyclization of halogenated alcohols in the presence of a base.
Alkene Epoxidation: Another widely used method is the epoxidation of alkenes using peracids such as meta-chloroperbenzoic acid (MCPBA).
Industrial Production Methods
On an industrial scale, oxiranes are often produced by the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen .
Chemical Reactions Analysis
Types of Reactions
Ring-Opening Reactions: Oxiranes are highly reactive due to the ring strain in the three-membered ring. They readily undergo ring-opening reactions in the presence of nucleophiles or acids.
Nucleophilic Substitution: Oxiranes can undergo nucleophilic substitution reactions, where the nucleophile attacks the less substituted carbon of the oxirane ring, leading to ring opening.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and other strong acids can catalyze the ring-opening of oxiranes.
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with oxiranes to form various products.
Major Products
The major products of oxirane ring-opening reactions are typically diols, amino alcohols, or thioethers, depending on the nucleophile used .
Scientific Research Applications
Oxirane, (heptadecafluorooctyl)-, has several applications in scientific research:
Mechanism of Action
The mechanism of action of oxirane, (heptadecafluorooctyl)-, primarily involves the ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The nucleophile attacks the less substituted carbon of the oxirane ring, leading to ring opening and the formation of a new bond. This mechanism is utilized in various synthetic and biological applications .
Comparison with Similar Compounds
Key Properties :
- CAS Numbers : 38565-52-5 (tridecafluoroheptyl variant), 94158-66-4 (pentacosafluorotridecyl variant), and others listed under perfluorinated oxiranes .
- Applications : Used in surfactants, polymers (e.g., fluorinated rubbers), and coatings due to its resistance to hydrolysis and degradation .
- Synthesis : Typically involves ring-opening polymerization or alkylation of oxirane intermediates with fluorinated halides .
Comparison with Similar Fluorinated Oxirane Compounds
Structural Variations in Fluorinated Oxiranes
The primary distinction among fluorinated oxiranes lies in the length and fluorine substitution of their alkyl chains. Below is a comparative analysis:
| Compound Name | CAS Number | Fluorinated Chain | Molecular Weight | Key Applications |
|---|---|---|---|---|
| Oxirane, (tridecafluoroheptyl)- | 38565-52-5 | C₇F₁₃ | ~450–500 g/mol | Industrial surfactants, coatings |
| Oxirane, (heneicosafluoroundecyl)- | 38565-54-7 | C₁₁F₂₁ | ~650–700 g/mol | High-performance polymers |
| Oxirane, (pentacosafluorotridecyl)- | 94158-66-4 | C₁₃F₂₅ | ~800–850 g/mol | Specialty lubricants |
| Oxirane, (heptadecafluorooctyl)- | Multiple | C₈F₁₇ | ~550–600 g/mol | Coatings, adhesives, surfactants |
Structural Insights :
Functional and Reactivity Differences
Ring-Opening Reactions :
- "Oxirane, (heptadecafluorooctyl)-" undergoes regioselective ring-opening under basic conditions, forming trans-stereochemistry products .
- Compounds like hexafluoropropylene oxide (CAS 428-59-1) exhibit higher reactivity due to electron-withdrawing trifluoromethyl groups, enabling faster polymerization .
- Polymerization Behavior: Organotin-alkyl phosphate condensates initiate polymerization of fluorinated oxiranes, yielding polymers with irregular linkages and varied tacticity . Homopolymers of trifluoro(trifluoromethyl)oxirane (CAS 25038-02-2) display distinct thermal properties compared to heptadecafluorooctyl derivatives .
Environmental and Regulatory Considerations
- PFAS Concerns: Heptadecafluorooctyl-containing compounds are linked to perfluorooctanesulfonic acid (PFOS) derivatives, raising environmental persistence and toxicity concerns . Regulatory listings (e.g., TSCA, DSL) restrict certain derivatives like 2-[butyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate (CAS 383-07-3) .
Research Findings and Industrial Relevance
Stability and Degradation
- Hydrolytic Stability: Fluorinated oxiranes resist hydrolysis under acidic/basic conditions, but prolonged exposure can cleave the oxirane ring, forming artifacts like dehydroxylated products .
- Thermal Performance: Polymers derived from heptadecafluorooctyl oxirane retain stability up to 300°C, outperforming non-fluorinated epoxides .
Q & A
Q. What are the established synthetic routes for synthesizing Oxirane, (heptadecafluorooctyl)- in laboratory settings?
The compound is typically synthesized via epoxidation of perfluorinated olefins using peracids (e.g., peracetic acid) under controlled conditions. Fluorinated alkenes react with peracids to form the oxirane ring, with careful temperature control (20–50°C) to minimize side reactions. Purity is ensured through vacuum distillation or preparative chromatography .
Q. How is oxirane oxygen content experimentally quantified in fluorinated epoxides?
The AOCS Cd 9-57 method is standard: the sample is treated with hydrobromic acid (HBr) in acetic acid, and the liberated bromine is titrated with sodium thiosulfate. Alternatively, FTIR-ATR spectroscopy can be used, where the C–O–C stretching vibration of the oxirane ring at 1100 cm⁻¹ is monitored. Calibration curves are validated against theoretical values derived from iodine numbers (e.g., Equation 2 in ) .
Q. What spectroscopic techniques are used to confirm the structure of Oxirane, (heptadecafluorooctyl)-?
FTIR spectroscopy identifies the oxirane ring (1100 cm⁻¹) and perfluorinated C–F bonds (1150–1250 cm⁻¹). NMR (¹⁹F and ¹³C) confirms the fluorinated chain’s connectivity, while mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z corresponding to C₈F₁₇C₂H₃O) .
Q. How does the perfluorinated chain influence the compound’s stability during storage?
The heptadecafluorooctyl group enhances hydrophobicity and thermal stability but may introduce reactivity with strong nucleophiles (e.g., amines). Storage under inert gas (N₂/Ar) at 4°C in amber glass vials is recommended to prevent hydrolysis or photodegradation .
Q. What are the critical parameters for optimizing epoxidation yields in fluorinated systems?
Key factors include reactant stoichiometry (1:1.2 olefin-to-peracid ratio), solvent polarity (e.g., dichloromethane), and reaction time (2–6 hours). Excess peracid is avoided to prevent ring-opening side reactions. Yields are monitored via GC-MS or iodometric titration .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical oxirane oxygen values be resolved?
Discrepancies often arise from incomplete epoxidation, side reactions (e.g., hydrolysis), or impurities. Validate methods using internal standards (e.g., dibutyl phthalate) and cross-check with FTIR-ATR ( ) and kinetic modeling (e.g., MATLAB-based genetic algorithms in ). Theoretical values from Equation 2 ( ) should account for iodine value adjustments .
Q. What kinetic models are suitable for studying the epoxidation of perfluorinated olefins?
Fourth-order Runge-Kutta methods integrated with genetic algorithm optimization (MATLAB) effectively model reaction kinetics. Parameters like activation energy (Eₐ) and rate constants are derived from time-resolved FTIR or HPLC data. The model is validated against experimental conversion rates (R² > 0.99) .
Q. How do perfluorinated chains affect the reactivity of oxirane rings in nucleophilic reactions?
The electron-withdrawing nature of C₈F₁₇ groups reduces oxirane ring electrophilicity, slowing nucleophilic attacks (e.g., by amines or water). Kinetic studies using DFT calculations or Hammett plots can quantify this effect. Contrast with non-fluorinated analogs (e.g., ethylene oxide) to isolate electronic impacts .
Q. What analytical strategies detect degradation products of Oxirane, (heptadecafluorooctyl)- under environmental conditions?
LC-QTOF-MS identifies hydrolyzed products (e.g., diols or fluorinated carboxylic acids). Accelerated degradation studies (e.g., UV exposure or acidic hydrolysis) coupled with ¹⁹F NMR track fluorine loss. Compare with EPA Method 537.1 for perfluorinated compound analysis .
Q. How can computational chemistry predict the regioselectivity of ring-opening reactions in fluorinated oxiranes?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks. Fukui indices identify electrophilic centers, while Natural Bond Orbital (NBO) analysis explains steric effects from the C₈F₁₇ group. Validate predictions with experimental product ratios (GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
